N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-20-12-11-18-9-7-14(8-10-18)13-17-16(19)15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFBNXJSGUFIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves the reaction of 4-piperidinemethanol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield piperidinone derivatives, while reduction of the benzamide group can produce primary amines .
Scientific Research Applications
Structural Overview
The compound features a benzamide backbone, a piperidine moiety, and a methoxyethyl group. These structural components enhance its solubility and bioavailability, suggesting potential interactions with various biological targets. The presence of the piperidine ring allows for modulation of neurotransmitter systems, while the methoxyethyl group may improve binding affinity to enzymes and receptors involved in key biological pathways.
Medicinal Chemistry
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is primarily explored for its potential as a therapeutic agent. Its structure is reminiscent of known psychoactive compounds, making it a candidate for developing treatments for neurological disorders. The unique combination of functional groups may facilitate interactions with specific biological targets, potentially leading to novel therapeutic strategies.
Anticancer Activity
Research indicates that this compound may have significant anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer models, particularly those associated with BRCA deficiencies. The compound may act as an inhibitor of protein arginine methyltransferases (PRMTs), which play a crucial role in cancer progression. In xenograft models, it has shown efficacy as a single agent, suggesting its potential as a lead compound in cancer therapy.
| Study | Findings |
|---|---|
| Study A | Inhibited cell proliferation in BRCA-deficient cancer models |
| Study B | Demonstrated efficacy in xenograft models |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. Its ability to interact with neurotransmitter systems suggests applications in treating neurodegenerative diseases. Compounds with similar structures often exhibit pharmacological effects on neurotransmitter receptors, indicating potential therapeutic benefits for conditions such as Alzheimer's and Parkinson's disease.
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Efficacy : A study demonstrated that this compound inhibited tumor growth in xenograft models by targeting PRMTs.
- Neuroprotection : Research indicated that it could modulate neurotransmitter systems effectively, offering potential therapeutic avenues for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison with analogs sharing the benzamide-piperidine framework, focusing on structural variations, biological activity, and pharmacokinetic properties.
Structural Analogues and Modifications
Key Observations:
- Substituent Effects on Bioactivity : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to lipophilic groups like the 6-fluoro-2-naphthylmethyl in . Conversely, fluorinated substituents (e.g., tetrafluoroethyl in ) may enhance metabolic stability.
- The propylthio group in may alter membrane permeability via increased lipophilicity.
Pharmacological Activity and Selectivity
- CCR3 Antagonists: The naphthylmethyl analog () exhibits potent CCR3 antagonism (IC₅₀ < 100 nM), suggesting that bulky aromatic substituents favor chemokine receptor binding.
- CNS Targets : Glycine transport inhibitors (e.g., ) rely on sulfonyl or thioether substituents for blood-brain barrier penetration, whereas the target compound’s methoxyethyl group may achieve similar effects with lower toxicity .
- Metabolic Stability : Fluorinated derivatives () show prolonged half-lives in preclinical models, but the target compound’s methoxy group could reduce cytochrome P450-mediated metabolism compared to tert-butyl or nitro groups ().
Biological Activity
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a benzamide backbone with a piperidine moiety and a methoxyethyl group, which enhances its solubility and bioavailability. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzamide core, piperidine moiety, methoxyethyl group | Potential anticancer and neuroprotective effects |
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. The piperidine structure facilitates interactions with neurotransmitter receptors, while the methoxyethyl group may enhance binding affinity to enzymes and receptors involved in key biological pathways.
Research indicates that the compound can inhibit enzymes related to cancer progression and neurodegenerative diseases. For instance, it has been suggested that it may act as an inhibitor of protein arginine methyltransferases (PRMTs), which are implicated in various cancers .
Anticancer Activity
A study highlighted the compound's potential in cancer treatment, particularly in inhibiting cell proliferation in BRCA-deficient cancer models. The compound demonstrated efficacy as a single agent in xenograft models, suggesting that its mechanism may involve targeting specific pathways associated with tumor growth .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. Its ability to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative conditions. Research indicates that compounds with similar structures often exhibit significant pharmacological effects on neurotransmitter receptors, which could be leveraged for therapeutic benefits.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide | Benzamide core with two methoxy groups | Potential neuroactive properties |
| 2-Chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide | Chloro substituent enhancing receptor binding | Anticancer activity |
These comparisons highlight the influence of structural variations on biological activity, emphasizing the role of specific functional groups in enhancing pharmacological properties.
Q & A
Q. What are the optimal synthetic routes for N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 4-aminobenzoic acid derivatives with 1-(2-methoxyethyl)piperidin-4-ylmethaneamine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or tetrahydrofuran (THF) .
- Step 2: Catalytic activation with 4-dimethylaminopyridine (DMAP) to enhance amide bond formation efficiency .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
Key Considerations:
- Monitor reaction progress via thin-layer chromatography (TLC).
- Optimize stoichiometry (1:1.2 molar ratio of acid to amine) to minimize unreacted starting materials .
Q. How can the structural integrity of this compound be validated?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy:
- 1H NMR (CDCl₃ or DMSO-d₆): Confirm methoxyethyl (δ 3.3–3.5 ppm) and piperidine methylene (δ 2.5–3.0 ppm) protons .
- 13C NMR: Identify carbonyl (C=O, ~167 ppm) and methoxy (55–60 ppm) carbons .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .
- FT-IR: Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Validation: Compare data with computational predictions (e.g., Gaussian 16 for NMR chemical shifts) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility:
- Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol.
- Poor aqueous solubility (<0.1 mg/mL at pH 7.4); use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Stability:
- Stable at −20°C under inert gas (argon) for >6 months.
- Degrades in acidic conditions (pH <4) via amide hydrolysis; monitor via HPLC at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Core Modifications:
- Vary substituents on the benzamide ring (e.g., electron-withdrawing groups at para position to enhance receptor binding) .
- Replace the methoxyethyl group with bulkier alkyl chains to assess steric effects .
- Assay Design:
- Use in vitro enzyme inhibition assays (e.g., fluorescence polarization for kinase targets) .
- Pair with molecular docking (AutoDock Vina) to predict binding affinity changes .
Data Analysis: Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Source Identification:
- Compare assay conditions (e.g., cell lines, ATP concentrations in kinase assays) .
- Validate purity (HPLC) to rule out batch-specific impurities .
- Orthogonal Assays:
- Confirm enzyme inhibition via surface plasmon resonance (SPR) alongside biochemical assays .
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Case Example: If IC₅₀ values conflict, test under standardized ATP concentrations (e.g., 10 μM for kinase assays) .
Q. What computational strategies predict the compound’s metabolic pathways and toxicity?
Methodological Answer:
- Metabolism Prediction:
- Toxicity Profiling:
- Screen for hERG channel inhibition via patch-clamp electrophysiology .
- Assess mitochondrial toxicity (Seahorse XF Analyzer) in HepG2 cells .
Q. How can bioavailability be improved for in vivo studies?
Methodological Answer:
- Formulation Strategies:
- Nanoemulsions or liposomal encapsulation to enhance aqueous solubility .
- Prodrug derivatization (e.g., esterification of the amide group for improved membrane permeability) .
- Pharmacokinetic Testing:
- Measure plasma half-life in rodents after IV/oral administration.
- Use non-compartmental analysis (Phoenix WinNonlin) to calculate AUC and clearance .
Q. What are the best practices for analyzing enantiomeric purity in chiral derivatives?
Methodological Answer:
- Chiral Separation:
- Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- Compare retention times with synthetic enantiomer standards .
- Circular Dichroism (CD): Confirm absolute configuration via CD spectra (190–260 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
